molecular formula C14H13N3O2 B3026893 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione CAS No. 117603-69-7

5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione

Cat. No. B3026893
M. Wt: 255.27 g/mol
InChI Key: DHUPBMIFSWBVAR-VQHVLOKHSA-N
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Description

The compound “5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione” is a complex organic molecule that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .


Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often the result of specific chemical reactions that these compounds undergo in biological systems.

Scientific Research Applications

Cancer Inhibitory Activity

5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione and its derivatives have shown significant potential in cancer research. In a study by Li Zi-cheng (2013), a series of derivatives displayed notable antitumor activity against various cancer cells, including A549 and HCT116. Some derivatives exhibited similar anticancer activity to 5-Fluorouracil, a well-known chemotherapy drug, making them promising leads for cancer inhibitory agents (Li Zi-cheng, 2013).

Antimicrobial and Anticonvulsant Properties

Further, the compound's derivatives have shown antimicrobial and anticonvulsant properties. For instance, Kamala et al. (2017) synthesized derivatives that demonstrated high antimicrobial activity against various bacteria and fungi (Kamala et al., 2017). Similarly, Sorokina et al. (2007) reported that some derivatives of this compound exhibit anticonvulsant activity (Sorokina et al., 2007).

Radio-sensitizing Agents

Moreover, derivatives of this compound have been evaluated as potential radio-sensitizing agents. A study by Reddy et al. (2010) identified certain analogs as potent radiosensitizers for the HT-29 cell line, highlighting their potential in enhancing radiotherapy effectiveness (Reddy et al., 2010).

Corrosion Inhibition

Interestingly, derivatives of 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione have also found applications in corrosion inhibition. Yadav et al. (2015) synthesized derivatives that effectively inhibited mild steel corrosion in hydrochloric acid solution, pointing to potential industrial applications (Yadav et al., 2015).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on further exploring the biological activities of “5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione” and other indole derivatives, as well as developing new useful derivatives .

properties

IUPAC Name

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-16-12(13(18)17(2)14(16)19)7-9-8-15-11-6-4-3-5-10(9)11/h3-8,18H,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUPBMIFSWBVAR-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N(C1=O)C)O)C=C2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(N(C1=O)C)O)/C=C/2\C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80766834
Record name 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione

CAS RN

117603-69-7
Record name 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
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5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
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5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 4
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 5
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 6
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5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione

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